molecular formula C30H65O5P B14251475 Phosphoric acid;triacontan-1-ol CAS No. 224317-97-9

Phosphoric acid;triacontan-1-ol

Cat. No.: B14251475
CAS No.: 224317-97-9
M. Wt: 536.8 g/mol
InChI Key: LFVAFERWAIQTEK-UHFFFAOYSA-N
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Description

Properties

CAS No.

224317-97-9

Molecular Formula

C30H65O5P

Molecular Weight

536.8 g/mol

IUPAC Name

phosphoric acid;triacontan-1-ol

InChI

InChI=1S/C30H62O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;1-5(2,3)4/h31H,2-30H2,1H3;(H3,1,2,3,4)

InChI Key

LFVAFERWAIQTEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid;triacontan-1-ol involves the esterification of phosphoric acid with triacontan-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

H3PO4+C30H62OHC30H62OPO3H2+H2O\text{H}_3\text{PO}_4 + \text{C}_{30}\text{H}_{62}\text{OH} \rightarrow \text{C}_{30}\text{H}_{62}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O} H3​PO4​+C30​H62​OH→C30​H62​OPO3​H2​+H2​O

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid;triacontan-1-ol can undergo various chemical reactions, including:

    Oxidation: The long-chain alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the original alcohol and phosphoric acid.

    Substitution: The hydroxyl group in triacontan-1-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.

Major Products

    Oxidation: Triacontanoic acid or triacontanal.

    Reduction: Triacontan-1-ol and phosphoric acid.

    Substitution: Various substituted triacontan-1-ol derivatives.

Scientific Research Applications

Phosphoric acid;triacontan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Acts as a plant growth regulator, enhancing photosynthesis and nutrient uptake.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of phosphoric acid;triacontan-1-ol involves its interaction with cellular membranes and enzymes. In plants, triacontan-1-ol enhances photosynthesis and nutrient transport by modulating enzyme activity and increasing the efficiency of cellular processes. Phosphoric acid contributes to the compound’s ability to chelate metal ions and participate in phosphorylation reactions, which are crucial for energy transfer and metabolic processes.

Comparison with Similar Compounds

Phosphoric Acid (H₃PO₄)

Phosphoric acid is a mineral acid with the molecular formula H₃PO₄ and a molar mass of 97.99 g/mol. It is widely used in industrial applications, including fertilizers (85% of global production), food additives (as an acidulant in beverages), and chemical synthesis . Recent studies highlight its role in dental treatments and fuel cell technologies, though excessive consumption in diet sodas has raised concerns about bone health and osteoporosis risks .

Triacontan-1-ol (C₃₀H₆₁OH)

Triacontan-1-ol is a long-chain primary alcohol with 30 carbon atoms. It is naturally occurring in plants such as Hibiscus rosa-sinensis, Passiflora foetida, and Pterospermum species, where it contributes to wax biosynthesis and phytochemical profiles . Biomedical research demonstrates its efficacy in wound healing by upregulating TGF-β and IL-10 expression, surpassing commercial treatments like Mebo® ointment .

Comparison of Triacontan-1-ol with Similar Long-Chain Alcohols

Structural and Functional Analogues

Triacontan-1-ol belongs to a class of long-chain alcohols (C₂₀–C₃₆) commonly found in plant waxes and animal fats. Key analogues include:

Compound Carbon Chain Length Natural Sources Key Applications
Triacontan-1-ol 30 Passiflora foetida, beeswax Waxes, wound healing
Octacosan-1-ol 28 Pterospermum xylocarpum heartwood Structural lipid in plant tissues
Docosan-1-ol 22 Asteraceae family plants Wax coatings, industrial lubricants
Hexadecanol (C16) 16 Synthetic waxes, cosmetics Emulsifiers, pharmaceutical formulations

Comparison of Phosphoric Acid with Similar Acids

Industrial and Chemical Properties

Phosphoric acid is compared with other acids below:

Acid Formula Key Uses Health/Environmental Concerns
Phosphoric Acid H₃PO₄ Fertilizers, food additives, fuel cells Bone density loss, dental erosion
Sulfuric Acid H₂SO₄ Battery manufacturing, chemical synthesis Extreme corrosiveness, environmental toxicity
Acetic Acid CH₃COOH Food preservation, solvents Low toxicity at dilute concentrations
Vitamin C (Ascorbic Acid) C₆H₈O₆ Proposed substitute in beverages Antioxidant, no bone health risks

Substitutes in Beverage Industry

Phosphoric acid’s role in colas (pH regulation, preservation) is under scrutiny due to links to osteoporosis. Vitamin C has been proposed as a safer alternative, though it lacks equivalent preservative efficacy . In contrast, citric acid is widely used in soft drinks but requires higher concentrations for similar acidity .

Research Findings and Data Highlights

Triacontan-1-ol in Plant Biochemistry

  • First isolated from Passiflora foetida, triacontan-1-ol is structurally identified via FT-IR, NMR, and MS .
  • In Hibiscus rosa-sinensis, it participates in carbon quantum dot synthesis through cycloaddition and polymerization reactions .

Phosphoric Acid in Advanced Technologies

  • Extraction efficiency of phosphoric acid improves with n-butanol, achieving a distribution factor of 0.500 at 25% P₂O₅ concentration .
  • X-ray tomographic microscopy enables precise quantification in fuel cells, critical for high-temperature performance .

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